
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide, also known as BMH-21, is a small molecule that has been extensively studied for its potential therapeutic applications. BMH-21 is a quinoline-based compound that has been shown to exhibit potent anti-cancer properties.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of DNA repair enzymes, which can enhance the cytotoxic effects of chemotherapy and radiation therapy.
Mecanismo De Acción
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the inhibition of the DNA repair enzyme, poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is involved in the repair of DNA damage, and its inhibition by this compound leads to the accumulation of DNA damage and subsequent cell death. This compound has also been shown to inhibit the activity of other DNA repair enzymes, including DNA ligase III and XRCC1.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer effects in vitro and in vivo. In addition to its anti-cancer properties, this compound has also been shown to exhibit anti-inflammatory effects, which may have potential therapeutic applications in other disease states. This compound has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective option for research. This compound has also been shown to exhibit potent anti-cancer effects in vitro and in vivo, making it a promising candidate for further study. However, this compound has limitations in terms of its solubility and stability, which may impact its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One potential area of study is the development of this compound analogs with improved solubility and stability. Another area of research is the investigation of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, the potential anti-inflammatory effects of this compound warrant further investigation in other disease states. Overall, this compound has shown promise as a potential therapeutic agent for cancer and other disease states, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-8-methylquinoline with o-toluidine and tert-butyl isocyanide. The resulting product is then reacted with 4-chlorobenzoyl chloride to yield this compound. This method has been optimized for high yield and purity, making this compound a viable candidate for further research.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-19-9-6-7-12-25(19)31(28(33)21-13-15-24(16-14-21)29(3,4)5)18-23-17-22-11-8-10-20(2)26(22)30-27(23)32/h6-17H,18H2,1-5H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWLCFGIRAYBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

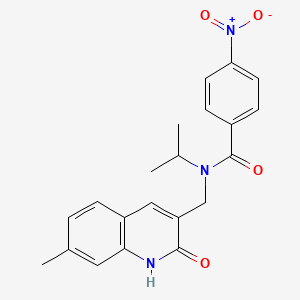
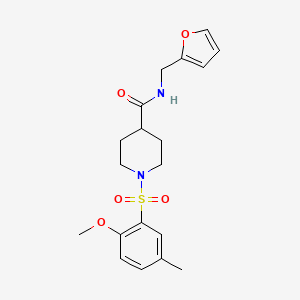
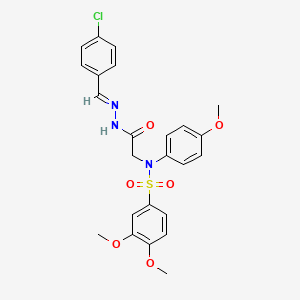
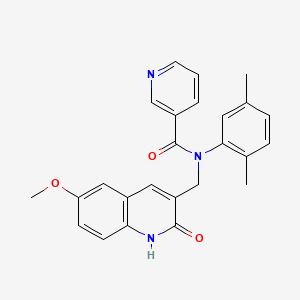
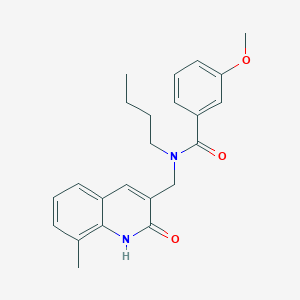
![3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7696468.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696485.png)
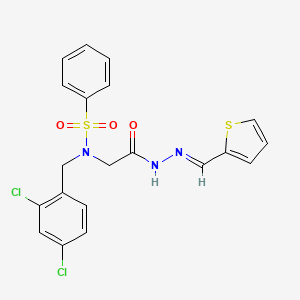
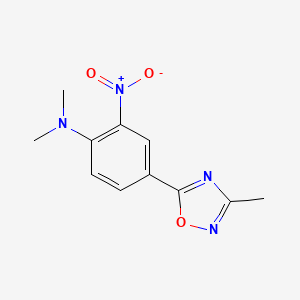
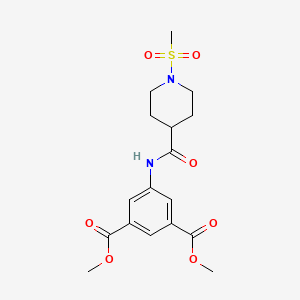
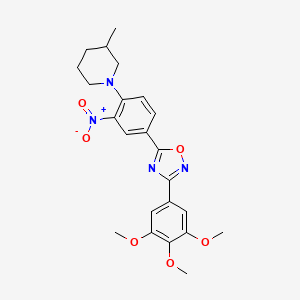
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)
